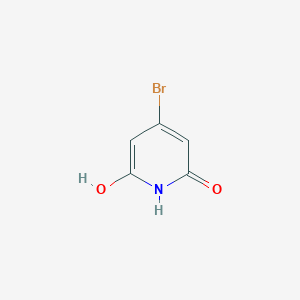

4-Bromo-6-hydroxypyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrNO2 |

|---|---|

Molecular Weight |

189.99 g/mol |

IUPAC Name |

4-bromo-6-hydroxy-1H-pyridin-2-one |

InChI |

InChI=1S/C5H4BrNO2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H2,7,8,9) |

InChI Key |

WWNNTKNNYXMNMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(NC1=O)O)Br |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 4 Bromo 6 Hydroxypyridin 2 1h One and Analogous Compounds

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Bromo-6-hydroxypyridin-2(1H)-one would show characteristic absorption bands for the N-H, O-H, C=O, C=C, and C-Br bonds. The carbonyl (C=O) stretching vibration of the pyridinone ring is a prominent feature, typically appearing in the range of 1650-1680 cm⁻¹. cdnsciencepub.comcdnsciencepub.com The N-H and O-H stretching vibrations are expected to appear as broad bands in the region of 3000-3400 cm⁻¹ due to hydrogen bonding. Aromatic C=C stretching vibrations are typically observed between 1450 and 1600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretch | 3200 - 3400 (Broad) |

| N-H | Stretch | 3000 - 3300 (Broad) |

| C=O (Amide) | Stretch | 1650 - 1680 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridinone ring system contains a conjugated chromophore that absorbs UV radiation. The spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions. The exact position of these maxima can be influenced by the solvent and the substituents on the ring. The bromine and hydroxyl groups can act as auxochromes, potentially causing a shift in the absorption wavelength (bathochromic or hypsochromic shift) compared to the unsubstituted 2-pyridone parent compound.

Mass Spectrometry (MS) (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for determining the molecular weight and confirming the elemental composition. A key feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.5% and 49.5%, respectively). libretexts.org This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with an intensity ratio of approximately 1:1, which is a definitive signature for the presence of one bromine atom in the molecule. youtube.comnih.gov

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy, thereby distinguishing it from other compounds with the same nominal mass.

Table 4: Expected Mass Spectrometry Data for this compound (C₅H₄BrNO₂)

| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Relative Intensity |

|---|---|---|---|

| [M]⁺ | 188.94 | 190.94 | ~100% |

X-ray Crystallography of Pyridinone Derivatives

X-ray crystallography is a powerful experimental technique for determining the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a crystalline sample, a three-dimensional model of the electron density can be generated, revealing precise atomic positions and bond lengths. wikipedia.org In the study of pyridinone derivatives, X-ray crystallography has been instrumental in unequivocally identifying the predominant tautomeric form in the solid state.

In the solid state, compounds containing a 2-hydroxypyridine (B17775) moiety preferentially exist as the 2-pyridone (lactam) tautomer. nih.gov This has been confirmed through numerous crystallographic studies. For instance, an X-ray diffraction study of 2-hydroxy-5-nitropyridine (B147068) revealed that it exists in the oxo-form in the solid state. semanticscholar.org The crystal structures of various 6-halogenated 2-pyridones have also been investigated. These studies show that hydrogen bonding and, in some cases, halogen bonding are key interactions that govern the crystal packing motif. researchgate.net

A common feature in the crystal structure of 2-pyridone and its derivatives is the formation of hydrogen-bonded dimers. In most cases, pairs of pyridone molecules are linked by two N-H···O hydrogen bonds, creating a characteristic and robust supramolecular synthon. nih.govacs.org This dimerization is a significant factor in stabilizing the pyridone tautomer in the solid phase. While specific crystallographic data for this compound is not widely published, the analysis of analogous halogenated and substituted pyridinone derivatives provides a strong basis for predicting its solid-state structure. It is expected to exist as the pyridinone tautomer, likely forming hydrogen-bonded dimers.

Below is a table summarizing crystallographic data for an analogous compound, 6-bromo-2-pyridone.

| Compound Name | Formula | Crystal System | Space Group | Key Interactions |

| 6-Bromo-2-pyridone | C₅H₄BrNO | Monoclinic | P2₁/c | Hydrogen Bonding, Halogen Bonding |

Data compiled from studies on 6-halogenated 2-pyridones. researchgate.net

Tautomeric Equilibria Studies (Pyridinone vs. Hydroxypyridine Forms)

The tautomerism between hydroxypyridine and pyridinone forms is a classic and extensively studied phenomenon in heterocyclic chemistry. nih.gov These compounds can exist in two tautomeric forms: the aromatic hydroxy form (the enol or lactim tautomer) and the non-aromatic pyridinone form (the keto or lactam tautomer). The position of this equilibrium is highly sensitive to the molecular environment and the nature of substituents on the pyridine (B92270) ring. wuxibiology.com Generally, the 2-pyridone and 4-pyridone forms are significantly more stable than their corresponding hydroxypyridine tautomers in polar solvents and in the solid state, whereas the hydroxy form is favored in the gas phase or in nonpolar solvents. nih.govwayne.edu

The interconversion involves the intramolecular transfer of a proton between the exocyclic oxygen and the ring nitrogen atom. nih.gov Understanding this equilibrium is crucial as the different tautomers exhibit distinct physical and chemical properties, including dipole moment, aromaticity, and hydrogen bonding capabilities, which in turn affect their biological activity and chemical reactivity. wuxibiology.com

Experimental Investigations of Tautomerism

The tautomeric equilibrium of pyridinone derivatives has been investigated through various experimental techniques, primarily spectroscopic methods. Each method provides unique insights into the structural and electronic differences between the tautomers.

UV/Vis Spectroscopy: Ultraviolet-visible spectroscopy is a key method for the quantitative determination of the amounts of each tautomer in solution. semanticscholar.org The hydroxy and pyridinone forms have distinct absorption spectra due to differences in their electronic systems. By comparing the spectrum of a tautomeric compound with those of its "fixed" derivatives (O-methylated for the hydroxy form and N-methylated for the pyridone form), the equilibrium constant (KT) in various solvents can be accurately determined. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to study tautomerism. However, due to the rapid interconversion between tautomers on the NMR timescale, separate signals for each form are often not observed. Instead, a time-averaged spectrum is recorded. semanticscholar.org Despite this, chemical shifts can provide qualitative information about the predominant form in a given solvent.

Infrared (IR) and Microwave Spectroscopy: These techniques are particularly useful for gas-phase studies. IR spectroscopy can distinguish between the tautomers by identifying characteristic vibrational frequencies, such as the C=O stretch in the pyridone form and the O-H stretch in the hydroxypyridine form. nih.gov Microwave spectroscopy provides precise rotational constants, allowing for the definitive identification of tautomers and even conformers in the gas phase. nih.gov

Factors Influencing Tautomeric Equilibrium (e.g., Solvent Polarity, Substituent Electronic Effects)

The delicate balance of the tautomeric equilibrium is influenced by several factors, with solvent polarity and the electronic nature of substituents being the most significant.

Solvent Polarity: The solvent plays a critical role in determining the position of the tautomeric equilibrium.

Polar Solvents: In polar solvents like water, the equilibrium strongly favors the more polar pyridinone tautomer. nih.gov The pyridone form has a larger dipole moment and is better solvated by polar solvent molecules through dipole-dipole interactions and hydrogen bonding. wuxibiology.com Water, in particular, can form hydrogen bonds with both the N-H and C=O groups of the pyridone, effectively stabilizing this form. wuxibiology.com

Nonpolar Solvents: In nonpolar solvents such as cyclohexane, the less polar hydroxypyridine tautomer is favored, or both tautomers may coexist in comparable amounts. nih.govrsc.org In the gas phase, where intermolecular interactions are minimal, the hydroxypyridine form is generally the more stable species. nih.gov

The equilibrium constant (KT = [pyridone]/[hydroxypyridine]) has been shown to vary significantly with solvent.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | KT (for 2-hydroxypyridine) |

| Gas Phase | 1 | 2-Hydroxypyridine | ~0.4 |

| Cyclohexane | 2.02 | 2-Hydroxypyridine | 1.7 |

| Chloroform | 4.81 | 2-Pyridone | 11 |

| Water | 80.1 | 2-Pyridone | ~900 |

Data compiled from multiple sources. nih.govwuxibiology.com

Substituent Electronic Effects: The electronic properties of substituents on the pyridine ring also exert a strong influence on the tautomeric equilibrium. The position of the substituent is crucial.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups tend to stabilize the pyridinone form. nih.gov When an EWG is present, it can delocalize the negative charge on the oxygen atom in the pyridone form through resonance or inductive effects, thereby increasing its stability. For example, studies on 2-hydroxy-5-nitropyridine show it exists predominantly in the pyridone form. semanticscholar.org

Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as amino (-NH₂) or alkyl groups can shift the equilibrium towards the hydroxypyridine form, although this effect is often less pronounced than the stabilization of the pyridone form by EWGs. The presence of an EDG can increase the electron density in the ring, enhancing the aromaticity and stability of the hydroxypyridine tautomer. nih.gov

The interplay of these factors determines the final position of the equilibrium for a given substituted hydroxypyridine in a specific solvent.

Theoretical and Computational Investigations of 4 Bromo 6 Hydroxypyridin 2 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental characteristics of a molecule. These methods allow for the detailed investigation of electronic structure, the relative energies of different forms of the molecule, and the modeling of potential chemical transformations.

Electronic Structure Analysis

DFT studies are instrumental in understanding the electronic landscape of 4-Bromo-6-hydroxypyridin-2(1H)-one. By calculating the molecular orbitals, electron density distribution, and electrostatic potential, researchers can predict the molecule's reactivity and intermolecular interaction patterns.

Key parameters obtained from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For hydroxypyridinone systems, the distribution of electron density is significantly influenced by the positions of the hydroxyl and bromine substituents, which in turn affects the molecule's ability to act as a hydrogen bond donor or acceptor.

Illustrative Data from DFT Calculations on a Related Pyridinone Scaffold:

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |

Energetics of Tautomeric Forms

Pyridinone derivatives, including this compound, can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, and their relative stability is crucial for understanding the compound's behavior in different environments. uni.lu The primary tautomeric equilibrium for this molecule would be between the pyridin-2(1H)-one form and its aromatic hydroxypyridine form.

Computational studies, often using DFT or ab initio methods, can accurately predict the relative energies of these tautomers in the gas phase and in different solvents. acs.org These calculations typically show that for 2-hydroxypyridine (B17775) systems, the pyridinone form is generally more stable than the hydroxypyridine form, a preference that can be influenced by solvent effects. mdpi.com

Relative Energies of Tautomers of a 2-Hydroxypyridine System (Illustrative Data):

| Tautomeric Form | Relative Energy (kcal/mol) in Gas Phase (Illustrative) | Relative Energy (kcal/mol) in Water (Illustrative) |

| Pyridin-2(1H)-one | 0.0 | 0.0 |

| 2-Hydroxypyridine | +2.5 | +1.8 |

Note: This table presents illustrative data based on computational studies of the 2-hydroxypyridine/2-pyridinone tautomeric system. The actual energy differences for this compound may vary.

Reaction Pathway Modeling

Theoretical modeling can be used to map out the potential reaction pathways for this compound. This involves calculating the energy profiles of reactions, including the structures and energies of transition states and intermediates. Such studies can provide mechanistic insights into its synthesis, degradation, or metabolic fate. For instance, modeling could elucidate the mechanism of electrophilic or nucleophilic substitution reactions on the pyridinone ring, guided by the bromine and hydroxyl substituents.

Molecular Modeling and Docking Studies (in the context of ligand-target interactions)

Molecular modeling and docking are essential computational techniques in drug discovery and development for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. nih.govresearchgate.net These studies are foundational for rational drug design. nih.gov

Docking simulations place the ligand into the binding site of a target protein and score the potential binding poses based on factors like intermolecular forces, shape complementarity, and desolvation penalties. nih.gov The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Pyridinone scaffolds are known to be effective metal chelators and have been investigated as inhibitors for various metalloenzymes.

Illustrative Molecular Docking Results of a Pyridinone Derivative with a Target Protein:

| Parameter | Value (Illustrative) | Interpretation |

| Docking Score | -8.5 kcal/mol | A measure of the predicted binding affinity. More negative values indicate stronger binding. |

| Hydrogen Bonds | 3 | Indicates specific polar interactions with amino acid residues (e.g., with Lys, Asp, Ser). |

| Hydrophobic Interactions | 5 | Highlights non-polar contacts with residues (e.g., with Leu, Val, Phe). |

| Interacting Residues | Lys121, Asp210, Val150, Phe212 | Identifies the specific amino acids in the binding pocket involved in the interaction. |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study. The specific interactions and scores would depend on the particular protein target being investigated.

Docking studies of this compound could explore its potential as an inhibitor for a range of enzymes where the pyridinone moiety can act as a key pharmacophore. The bromine atom could be involved in halogen bonding or occupy a hydrophobic pocket, while the hydroxyl and ketone groups are prime candidates for forming hydrogen bonds with the protein backbone or side chains.

Biological Activity and Mechanistic Insights in Vitro Studies Only

Antimicrobial Activity (In Vitro)

No published studies were found that investigated the in vitro antimicrobial activity of 4-Bromo-6-hydroxypyridin-2(1H)-one.

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

There is no available data on the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacteria.

Antifungal Efficacy

Information regarding the in vitro antifungal efficacy of this compound is not available in the surveyed scientific literature.

Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)

No studies were identified that assessed the in vitro antitubercular activity of this compound against Mycobacterium tuberculosis H37Rv or any other mycobacterial strains.

Antioxidant Potential (In Vitro)

There are no published research findings on the in vitro antioxidant potential of this compound.

Antiviral Activity (In Vitro)

Direct in vitro antiviral studies on this compound are not available in the current body of scientific literature.

Anti-HIV-1 Activity

No published studies were found that specifically investigate the anti-HIV-1 activity of this compound.

Anti-Hepatitis B Virus (HBV) Activity

There are no specific data on the in vitro anti-Hepatitis B Virus (HBV) activity of this compound.

Influenza A Endonuclease Inhibition

While the broader class of 3-hydroxypyridin-2(1H)-ones has been investigated as inhibitors of influenza A endonuclease, with some phenyl-substituted derivatives showing potent activity, specific inhibitory data for this compound is not available.

Other In Vitro Biological Activities (e.g., Neuroprotective, α-Amylase Inhibition)

No studies have been identified that report on the neuroprotective or α-amylase inhibitory effects of this compound.

Structure-Activity Relationship (SAR) Studies from In Vitro Data

Due to the lack of in vitro biological activity data for this compound, no structure-activity relationship (SAR) studies have been conducted for this specific compound.

Advanced Research Perspectives and Applications

Role in Fragment-Based Drug Design

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds in modern drug development. This approach utilizes small, low-molecular-weight molecules, or "fragments," that bind to biological targets with high ligand efficiency. The pyridinone core is a particularly valuable scaffold in FBDD due to its inherent properties. nih.gov Pyridinones can act as both hydrogen bond donors and acceptors, facilitating interactions with a wide range of protein targets. nih.gov

The structure of 4-Bromo-6-hydroxypyridin-2(1H)-one incorporates key features that make it an attractive candidate for fragment screening libraries. The central pyridinone ring provides a robust framework for binding, while the hydroxyl and bromo substituents offer opportunities for specific interactions and further chemical modification. The bromine atom, for instance, can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding.

While direct reports on the inclusion of this compound in specific fragment screening campaigns are not prevalent in the public domain, the well-documented success of other pyridinone-based fragments underscores its potential. For example, a phenylpyridazinone fragment was successfully identified through a fragment screen to bind to the bromodomains of BRD4, a key target in cancer therapy. nih.gov Subsequent optimization of this fragment led to the development of potent inhibitors. This precedent suggests that this compound could serve as a valuable starting point for developing inhibitors against various enzyme families, including kinases and metalloproteinases, where the pyridinone scaffold has shown promise.

Applications in Ligand Design for Metal Coordination Chemistry

The 6-hydroxypyridin-2(1H)-one moiety is a well-established bidentate chelator for a variety of metal ions. The deprotonated hydroxyl and carbonyl oxygen atoms form a stable five-membered ring upon coordination to a metal center. This chelating ability is a cornerstone of its application in metal coordination chemistry.

The presence of the bromo substituent at the 4-position of the pyridinone ring in this compound can subtly influence its coordination properties. The electron-withdrawing nature of the bromine atom can affect the acidity of the hydroxyl group, thereby modulating the stability and formation constants of the resulting metal complexes.

Hydroxypyridinones (HOPOs) in general have been extensively investigated for their ability to sequester metal ions. mdpi.com This has led to their use in chelation therapy for the treatment of iron overload and for the decorporation of actinides. mdpi.com Furthermore, the strong coordination of HOPOs to radionuclides has opened up avenues for their use in the development of radiopharmaceuticals for both diagnostic imaging and targeted radiotherapy. mdpi.com

Given these established applications, this compound could be employed as a ligand to construct novel metal complexes with tailored properties. The bromine atom provides a handle for further functionalization, allowing for the attachment of targeting moieties or other functional groups to create bifunctional chelators for targeted drug delivery or diagnostic applications.

| Metal Ion | Potential Application of this compound Complex |

| Iron (Fe³⁺) | Chelation therapy for iron overload disorders. |

| Gallium (Ga³⁺) | Development of radiopharmaceuticals for PET imaging. |

| Zirconium (Zr⁴⁺) | Development of radiopharmaceuticals for PET imaging. |

| Lanthanides | Probes for magnetic resonance imaging (MRI) or luminescent reporters. |

| Actinides | Decorporation agents for heavy metal poisoning. |

Potential for Developing Novel Chemotherapeutic Agents (General Discussion)

The pyridinone scaffold is a common feature in a number of clinically approved drugs and is recognized as a "privileged structure" in medicinal chemistry. nih.govtandfonline.com This is due to its ability to mimic peptide bonds and participate in various biological interactions. Pyridinone-containing compounds have demonstrated a wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties. nih.govfrontiersin.org

The potential of this compound as a chemotherapeutic agent can be inferred from the activities of related pyridinone derivatives. For instance, pyridone-based compounds have been successfully developed as inhibitors of the BET (Bromodomain and Extra-Terminal domain) family of proteins, which are critical regulators of gene expression and are implicated in various cancers. nih.gov These inhibitors have shown significant tumor growth inhibition in preclinical models. nih.gov

Future Directions in Pyridinone Research and Derivatization

The future of research involving this compound is promising, with several avenues for exploration and development. The versatility of the pyridinone scaffold allows for extensive derivatization to fine-tune its properties for specific applications.

Key areas for future research include:

Synthesis of Focused Compound Libraries: The bromine atom on this compound is a versatile synthetic handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents. This would enable the creation of a focused library of derivatives for screening against a diverse panel of biological targets.

Development of Covalent Inhibitors: The reactivity of the C-Br bond could be exploited to design targeted covalent inhibitors. By incorporating this scaffold into molecules with appropriate targeting moieties, it may be possible to achieve irreversible binding to specific proteins, leading to enhanced potency and duration of action.

Exploration of Novel Therapeutic Areas: While the focus has been on anticancer applications, the broad biological activity of pyridinones suggests that derivatives of this compound could be investigated for other therapeutic indications, such as neurodegenerative diseases, infectious diseases, and inflammatory disorders. tandfonline.comnih.gov

Advanced Metal-Based Therapeutics: Further exploration of the coordination chemistry of this compound with various metals could lead to the development of novel metallodrugs with unique mechanisms of action. This includes the design of photoactivatable complexes or catalysts for targeted therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.